molecular formula C28H30O10 B10825217 5,6-Epxoyphysalin B

5,6-Epxoyphysalin B

Cat. No.: B10825217
M. Wt: 526.5 g/mol
InChI Key: VSLWNSSUMFSGFF-DKOLRWHASA-N
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Description

Physalin F is a naturally occurring compound belonging to the class of withanolides, specifically 16,24-cyclo-13,14-seco steroids. It is primarily found in plants of the Solanaceae family, particularly in species of the genus Physalis. These plants are widely distributed in tropical and subtropical regions and are known for their therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Physalin F can be extracted from Physalis plants using various chromatographic techniques. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the compound from plant material. The crude extract is then subjected to further purification using techniques like high-performance liquid chromatography (HPLC) to obtain pure physalin F .

Industrial Production Methods: advancements in biotechnology and synthetic biology may pave the way for large-scale production in the future .

Chemical Reactions Analysis

Types of Reactions: Physalin F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various physalin derivatives with altered biological activities. These derivatives are often studied for their enhanced therapeutic potential .

Scientific Research Applications

Physalin F has garnered significant attention in scientific research due to its diverse pharmacological activities. Some of its notable applications include:

Mechanism of Action

Physalin F exerts its effects through multiple mechanisms. It inhibits the Wnt/β-catenin signaling pathway by accelerating the degradation of β-catenin and promoting the binding of YAP to the Axin, APC, CK1, and GSK-3β destruction complex. This leads to the phosphorylation and subsequent degradation of β-catenin via the ubiquitin-dependent proteasome pathway . Additionally, physalin F induces apoptosis in cancer cells by generating reactive oxygen species and targeting the NF-κB pathway .

Comparison with Similar Compounds

Physalin F is one of several physalins found in the Physalis genus. Other similar compounds include physalin A, physalin B, and physalin D. These compounds share a similar withanolide structure but differ in their specific functional groups and biological activities .

Comparison:

Physalin F stands out due to its unique ability to inhibit the Wnt/β-catenin signaling pathway and its potent anticancer activity .

Properties

Molecular Formula

C28H30O10

Molecular Weight

526.5 g/mol

IUPAC Name

(1R,2R,4R,6S,11R,12S,15S,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone

InChI

InChI=1S/C28H30O10/c1-22-10-17-24(3)28-18(22)19(30)27(38-28,34-11-14(22)20(31)35-17)13-9-16-26(36-16)7-4-5-15(29)23(26,2)12(13)6-8-25(28,33)21(32)37-24/h4-5,12-14,16-18,33H,6-11H2,1-3H3/t12-,13+,14-,16+,17+,18-,22+,23-,24-,25+,26+,27+,28-/m0/s1

InChI Key

VSLWNSSUMFSGFF-DKOLRWHASA-N

Isomeric SMILES

C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7C[C@@H]8[C@]9(O8)CC=CC(=O)[C@@]9([C@H]7CC[C@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C

Canonical SMILES

CC12CC3C4(C56C1C(=O)C(O5)(C7CC8C9(O8)CC=CC(=O)C9(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C

Origin of Product

United States

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